4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate -

4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate

Catalog Number: EVT-3880967
CAS Number:
Molecular Formula: C18H18ClNO6S
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

  • Compound Description: IMB-0523 is a novel derivative synthesized and evaluated for its anti-HBV activity in vitro and in vivo. It demonstrated higher anti-HBV activity compared to lamivudine (3TC), a current anti-HBV treatment option. The antiviral effect of IMB-0523 may be attributed to increased levels of intracellular APOBEC3G (A3G), which is known to inhibit HBV replication. []
  • Relevance: While IMB-0523 shares the 4-chlorophenyl and 4-methoxybenzene moieties with the target compound, it differs significantly in the core structure. IMB-0523 is a benzamide derivative, while the target compound is a benzoate ester. Despite these differences, both compounds showcase interesting biological activities and highlight the potential of exploring various substitutions on the core scaffold for developing new therapeutics. []

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline

  • Compound Description: This diarylquinoline derivative was synthesized through a two-step procedure involving a Povarov cycloaddition reaction and oxidative dehydrogenation aromatization. It is an interesting model compound due to its increased lipophilicity and permeability, which are important properties for drug design. []
  • Relevance: This compound shares the 4-chlorophenyl moiety with the target compound, 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate. Additionally, both compounds incorporate multiple methoxy (-OCH3) substitutions on aromatic rings, showcasing a structural similarity that might influence their physicochemical properties. []

4-(4-Chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole

  • Compound Description: The crystal structure of this oxazole derivative was determined, revealing its intermolecular interactions through C—H⋯N, C—H⋯Cl, C—H⋯π contacts, and π–π stacking interactions. []
  • Relevance: Similar to 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate, this compound contains the 4-chlorophenyl moiety. Additionally, both compounds incorporate a methoxy (-OCH3) substitution on an aromatic ring. While the core structures differ (oxazole vs benzoate ester), exploring compounds with shared substituents can provide valuable insights into structure-activity relationships. []

N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide

  • Compound Description: This benzamide derivative was prepared by the condensation of 4-methoxy-3-(propanamido)benzoic acid with 4-chloroaniline. The crystal structure analysis revealed N—H⋯O hydrogen bonds that form layers within the crystal lattice. []
  • Relevance: This compound shares the 4-chlorophenyl and 4-methoxybenzene moieties with the target compound, 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate. The presence of these shared structural features suggests a potential for similar chemical reactivity and possibly some overlapping biological activity profiles. []

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

  • Compound Description: BMS-814580 is a potent melanin-concentrating hormone receptor 1 (MCHR1) inhibitor demonstrating promising antiobesity properties in vitro and in vivo. It exhibits a relatively clean safety profile in preclinical studies. []
  • Relevance: While BMS-814580 possesses a different core structure compared to the target compound, it shares the 4-chlorophenyl moiety and incorporates a methoxy (-OCH3) substitution on an aromatic ring. These similarities offer insights into potential binding interactions with target proteins and highlight the significance of exploring diverse core structures with shared substituents. []

OPC-14523 ([1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate])

  • Compound Description: OPC-14523 is a novel compound with high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter. It has been shown to produce antidepressant-like effects in animal models of depression. [, ]
  • Relevance: This compound and 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate both feature a 4-chlorophenyl group and a methoxy group attached to an aromatic ring. This structural similarity might be relevant when considering potential binding sites and interactions with biological targets. [, ]

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

  • Compound Description: A series of these triazole derivatives were prepared and evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammation. Some compounds in this series showed potent activity and good cellular viability. []
  • Relevance: This class of compounds shares the 4-chlorophenyl moiety with the target compound. Even though the core structures differ, studying the effects of different substituents on the 1,2,4-triazole ring, as done in this research, can offer valuable insights into structure-activity relationships relevant to the target compound. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

  • Compound Description: This compound was synthesized and its structure confirmed by various spectroscopic techniques and X-ray crystallography. It showed significant anti-ischemic activity in an in vivo model. []
  • Relevance: This compound and the target compound, 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate, both share a 4-chlorophenyl moiety. Understanding the impact of the remaining structural features of this compound, particularly the piperazine ring and methoxy groups, on its anti-ischemic activity could provide insights into designing derivatives of the target compound with potential therapeutic applications. []

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-fluorophenyl}(4-chlorophenyl)methanone

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of intermolecular C—H⋯O and C—H⋯F hydrogen bonds contributing to its three-dimensional supramolecular architecture. []
  • Relevance: This compound shares the 4-chlorophenyl moiety with 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate. Comparing their structural differences, especially the presence of the benzothiazole and fluorophenyl groups in this compound, can shed light on the influence of specific substituents on crystal packing and potential biological activities. []

(4S,5R)-3-(4-Chloro­phen­yl)-5-(4-meth­oxy­phen­yl)-4-methyl-1-phenyl-4,5-di­hydro-1H-pyrazole

  • Compound Description: This pyrazole derivative was obtained through a condensation reaction. Its crystal structure reveals a twisted conformation and the absence of classic hydrogen bonds, with C—H⋯π interactions being the primary intermolecular force. []
  • Relevance: This compound and the target compound, 4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate, both possess the 4-chlorophenyl and 4-methoxyphenyl moieties. This structural similarity, despite the different core structures, could be relevant when considering potential binding affinities and interactions with biological targets. []

Properties

Product Name

4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate

IUPAC Name

(4-chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

Molecular Formula

C18H18ClNO6S

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C18H18ClNO6S/c1-24-16-7-2-13(18(21)26-15-5-3-14(19)4-6-15)12-17(16)27(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3

InChI Key

SSHUDCIBMUMOHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.